2-Methyl-3-nitrobenzoic acid
Overview
Description
2-Methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a nitrated carboxylic acid, characterized by the presence of a nitro group (-NO2) and a carboxyl group (-COOH) attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
2-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids are known to donate hydrogen ions if a base is present to accept them . They react in this way with all bases, both organic (for example, the amines) and inorganic . .
Mode of Action
The mode of action of this compound involves its interaction with bases. As a carboxylic acid, it donates hydrogen ions to any base present . This reaction is a type of neutralization, which is accompanied by the evolution of substantial amounts of heat .
Pharmacokinetics
As a carboxylic acid, its solubility in water and other solvents, as well as its potential for absorption and distribution in the body, would be influenced by its specific chemical structure .
Result of Action
The donation of hydrogen ions to bases can result in the formation of water and a salt, a common result of the neutralization reactions in which carboxylic acids participate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bases would be necessary for it to donate hydrogen ions . Furthermore, factors such as temperature and pH could potentially influence the rate and extent of its reactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-3-nitrobenzoic acid are largely determined by its nitro group and carboxylic acid group . The nitro group is a strong electron-withdrawing group, which can influence the compound’s interactions with other biomolecules
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can undergo various reactions, including reduction and substitution reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Nitroaromatic compounds can be metabolized through various pathways, often involving enzymatic reduction of the nitro group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. The process typically includes adding 3-nitro-o-xylene, an organic solvent, and a catalyst to a reactor, followed by the introduction of oxygen gas. The oxidation reaction is carried out at temperatures between 90-100°C until the concentration of 3-nitro-o-xylene is reduced to less than 1%. The crude product is then subjected to conventional alkalization, active carbon decoloration, and acidification to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of oxygen instead of nitric acid for oxidation is preferred due to its lower risk, reduced pollution, and cost-effectiveness. The yield of this method can reach up to 80%, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and metal catalysts such as cobalt(II) acetate and manganese(II) acetate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by substitution with other nucleophiles.
Major Products
Reduction: 2-Methyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-nitrobenzoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including indoles and other heterocycles.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is employed in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
2-Methyl-5-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
Uniqueness
2-Methyl-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQAFWHSMWWPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025637 | |
Record name | 2-Methyl-3-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-3-nitrobenzoic acid appears as fine needles or light beige powder. (NTP, 1992) | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20676 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20676 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
1975-50-4 | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20676 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methyl-3-nitrobenzoic acid | |
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Record name | 2-Methyl-3-nitrobenzoic acid | |
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Record name | Benzoic acid, 2-methyl-3-nitro- | |
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Record name | 2-Methyl-3-nitrobenzoic acid | |
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Record name | 3-nitro-o-toluic acid | |
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Record name | 2-METHYL-3-NITROBENZOIC ACID | |
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Melting Point |
360 to 363 °F (NTP, 1992) | |
Record name | 2-METHYL-3-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20676 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Methyl-3-nitrobenzoic acid in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis. It's frequently employed as a starting material for synthesizing various compounds, including:
- 5-Nitroisocoumarins: This compound can be readily transformed into 5-nitroisocoumarin derivatives, such as 5-nitroisocoumarin and 5-aminoisocoumarin. []
- Methyl Indole-4-carboxylate: Several synthetic routes utilize this compound, either directly or through isocoumarin intermediates, to produce methyl indole-4-carboxylate. []
- Lenalidomide: This commercially important pharmaceutical drug can be synthesized using this compound as a key precursor. [, , ]
- 2-Methyl-3-nitrobenzeneacetic Acid: A four-step synthesis utilizes reduction, halogenation, substitution, and hydrolysis to convert this compound into 2-Methyl-3-nitrobenzeneacetic acid. []
Q2: How do researchers determine the solubility behavior of this compound in different solvents?
A2: Scientists utilize spectroscopic methods to measure the solubility of this compound in various organic solvents at a standard temperature (298.2 K). [] These solvents include alcohols, alkyl ethers, alkyl acetates, and alkoxyalcohols. This data is then used to determine Abraham model solute descriptors, which can predict the compound's solubility in other organic solvents. [] This predictive capability is invaluable for designing synthesis and purification processes.
Q3: What is the significance of studying the sublimation thermodynamics of this compound?
A3: Understanding the sublimation thermodynamics of this compound, and its various isomers, provides crucial information about its physical properties. Researchers utilize the Knudsen mass-loss effusion technique to determine vapor pressures at different temperatures. [] This data allows for the calculation of standard molar enthalpies and entropies of sublimation, providing insights into the energetics of its phase transitions. [] This information is particularly relevant for purification processes and predicting its behavior in different environments.
Q4: How is gas chromatography employed in the analysis of this compound?
A4: Gas chromatography offers a precise and sensitive method for quantifying this compound. [] To analyze the compound effectively, it undergoes esterification with diazomethane before injection into the gas chromatograph. [] This pretreatment enhances its volatility, making it suitable for gas-phase separation and detection.
Q5: What potential genotoxic impurities are associated with Lenalidomide synthesis, and how are they monitored?
A5: The synthesis of Lenalidomide, often using this compound as a starting material, carries the risk of genotoxic impurities. These include compounds like methyl 2-(chloromethyl)-3-nitrobenzoate (MCN), methyl 2-(bromomethyl)-5-nitrobenzoate (MMM), and others. [] To ensure the safety of the final drug substance, a sensitive RP-HPLC method has been developed and validated to simultaneously detect and quantify these impurities. [] This method is essential for quality control during drug development and manufacturing.
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